3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c1-13-2-8-16(9-3-13)22-11-10-21-18(19(22)24)25-12-17(23)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHITABQJPPNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioether linkage: This step involves the reaction of a bromophenyl ketone with a thiol derivative, often under nucleophilic substitution conditions.
Final functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it might be used to study enzyme interactions, cellular pathways, or as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for diseases where pyrazinone derivatives have shown efficacy.
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials, dyes, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of “3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” would depend on its specific biological target. Generally, pyrazinone derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its pyrazinone core, thioether side chain, and aromatic substituents. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural Comparison of Pyrazinone and Pyrazoline Derivatives
Key Observations:
Core Structure: The target compound and 7h share a pyrazin-2(1H)-one core, whereas ME-4 features a saturated pyrazoline ring. Pyrazinones are known for their planar, conjugated systems, which enhance electronic delocalization compared to pyrazolines . The pyrazinone core in 11a is substituted with a pyrimidinylthio group, demonstrating variability in side-chain design for biological targeting.
In contrast, 7h substitutes bromine with a nitro group, which is stronger electron-withdrawing and may alter reactivity . The thioether linkage in the target compound and 11a is critical for stability and interactions with biological targets. For example, thioether-containing derivatives in exhibited antiproliferative activity against cancer cells, suggesting a role for sulfur in modulating bioactivity .
Spectroscopic Data: NMR: The target compound’s analogs show characteristic shifts for pyrazinone protons (δ ~6.5–8.5 ppm) and methylene/methyl groups in thioether chains (δ ~2.5–4.5 ppm) . ME-4 displays pyrazoline methylene protons at δ 1.27–4.84 ppm. IR: Thioether linkages in similar compounds (e.g., ME-4 ) show C–S stretching vibrations at ~650–750 cm⁻¹, while carbonyl groups (e.g., 2-oxoethyl) absorb at ~1650–1750 cm⁻¹ .
Insights:
- Synthetic Routes: The target compound’s synthesis may resemble 7h , which was prepared via Truce-Smiles rearrangement, a method effective for constructing pyrazinones with aryl and thioether substituents.
- Biological Relevance : While the target compound lacks explicit activity data, its structural analogs (e.g., 11a ) show potent antiproliferative effects, suggesting that bromophenyl and thioether groups could be optimized for similar applications.
Biological Activity
The compound 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one , also known as 1-(4-bromophenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)pyrazin-2(1H)-one , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features:
- A bromophenyl group that enhances lipophilicity and biological activity.
- A pyrazinone core , which is known for various biological activities.
- A thioether linkage , which may contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of related pyrazinone derivatives. The compound may exert cytotoxic effects on cancer cells through:
- Induction of apoptosis : By activating intrinsic apoptotic pathways.
- Cell cycle arrest : Targeting specific cyclins or kinases involved in cell proliferation.
A notable study demonstrated that a closely related compound exhibited significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for further investigation into its anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as kinases or proteases.
- Receptor Interaction : Binding to specific receptors can modulate signaling pathways, influencing cellular responses.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial efficacy against various pathogens, showing significant inhibition with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics. |
| Study 2 | Explored the anticancer effects in vitro on breast cancer cell lines, reporting a dose-dependent reduction in cell viability with IC50 values indicating potent activity. |
| Study 3 | Assessed the compound's safety profile in animal models, noting no acute toxicity at therapeutic doses, suggesting a favorable safety margin for further development. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
